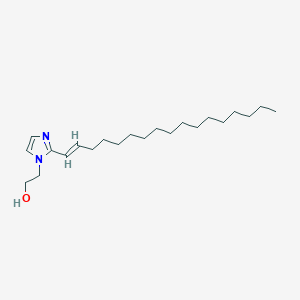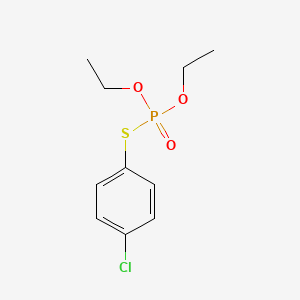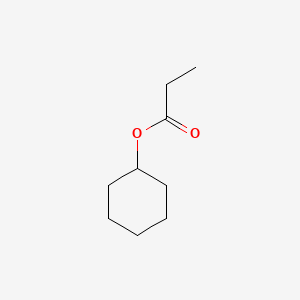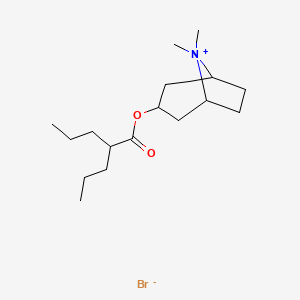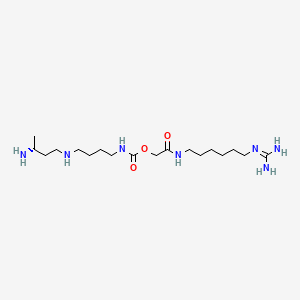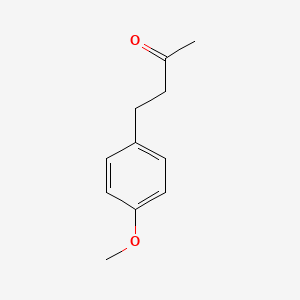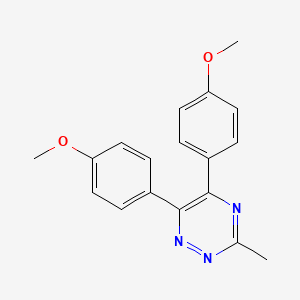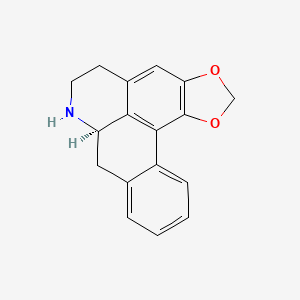![molecular formula C47H60N8O13S B1665174 (3S)-4-[[(2S)-1-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[2-[[(2S)-2-[[2-(4-sulfooxyphenyl)acetyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(methylamino)-4-oxobutanoic acid CAS No. 152548-39-5](/img/structure/B1665174.png)
(3S)-4-[[(2S)-1-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[2-[[(2S)-2-[[2-(4-sulfooxyphenyl)acetyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(methylamino)-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ARL 15849XX is a CCK-8 analog and a novel anti-obesity agent.
Applications De Recherche Scientifique
Computational Peptidology and Chemical Reactivity
A study by Flores-Holguín, Frau, and Glossman-Mitnik (2019) in ACS Omega discusses the computational peptidology of antifungal tripeptides, employing density functional theory to calculate molecular properties and structures. This research provides insights into the reactivity descriptors and bioactivity scores of new peptides, offering valuable information for drug design (Flores-Holguín et al., 2019).
Synthesis of Key Components for HIV Protease Inhibitors
Shibata, Itoh, and Terashima (1998) achieved the synthesis of (2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid, a crucial component of HIV protease inhibitors. This synthesis involved a highly diastereoselective formation process, highlighting its potential application in HIV treatment (Shibata et al., 1998).
Fluoro-β-amino Acid Residues in Tetrahydropyrimidinones and Cyclic β-Peptides
Yoshinari, Gessier, Noti, Beck, and Seebach (2011) discuss the preparation of various fluoro-β-amino acid derivatives and their incorporation into pyrimidinones and cyclic β-peptides. This study contributes to understanding the structural data of these compounds, essential for pharmaceutical applications (Yoshinari et al., 2011).
Antifungal Tripeptides: Reactivity and Bioactivity Prediction
This research by Flores-Holguín et al. (2019) focuses on the calculation of molecular properties of antifungal tripeptides. The application of density functional theory in this study aids in understanding the molecular active sites and predicting the bioactivity of these peptides, relevant for antifungal drug development (Flores-Holguín et al., 2019).
Synthesis of HIV Protease Inhibitor Components
Shibata et al. (1998) demonstrate the synthesis of a key component for HIV protease inhibitors, indicating the potential of this compound in the development of treatments for HIV (Shibata et al., 1998).
Development of Cyclic β-Peptides and Pyrimidinones
The preparation and incorporation of fluoro-β-amino acid residues in cyclic β-peptides and pyrimidinones by Yoshinari et al. (2011) illustrate the potential of these compounds in creating rigid skeletons for reliable structural data, which is crucial in pharmaceutical research (Yoshinari et al., 2011).
Propriétés
Numéro CAS |
152548-39-5 |
|---|---|
Nom du produit |
(3S)-4-[[(2S)-1-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[2-[[(2S)-2-[[2-(4-sulfooxyphenyl)acetyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(methylamino)-4-oxobutanoic acid |
Formule moléculaire |
C47H60N8O13S |
Poids moléculaire |
977.1 g/mol |
Nom IUPAC |
(3S)-4-[[(2S)-1-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[2-[[(2S)-2-[[2-(4-sulfooxyphenyl)acetyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(methylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C47H60N8O13S/c1-4-6-16-35(51-40(56)24-30-19-21-32(22-20-30)68-69(65,66)67)43(60)50-28-41(57)52-39(25-31-27-49-34-18-12-11-15-33(31)34)46(63)53-36(17-7-5-2)44(61)55-47(64)38(23-29-13-9-8-10-14-29)54-45(62)37(48-3)26-42(58)59/h8-15,18-22,27,35-39,48-49H,4-7,16-17,23-26,28H2,1-3H3,(H,50,60)(H,51,56)(H,52,57)(H,53,63)(H,54,62)(H,58,59)(H,55,61,64)(H,65,66,67)/t35-,36-,37-,38-,39-/m0/s1 |
Clé InChI |
UPYRHIUUCMHYRX-MQDBWYGVSA-N |
SMILES isomérique |
CCCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCC)C(=O)N(C)[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)CC4=CC=C(C=C4)OS(=O)(=O)O |
SMILES |
CCCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCC)C(=O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC)NC(=O)CC4=CC=C(C=C4)OS(=O)(=O)O |
SMILES canonique |
CCCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCC)C(=O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC)NC(=O)CC4=CC=C(C=C4)OS(=O)(=O)O |
Apparence |
Solid powder |
Autres numéros CAS |
152548-39-5 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Séquence |
XGWXDF |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
ARL 15849XX; ARL-15849XX; ARL15849XX; FPL 15849; FPL-15849; FPL15849; AR-R-15849; AR-R15849; AR-R 15849; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-Amino-3-(4-chlorobenzoyl)phenyl]acetic acid](/img/structure/B1665091.png)
![1-[4-(4-Morpholinyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B1665092.png)

